molecular formula C18H11FO4S B2438839 (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate CAS No. 433321-39-2

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate

Cat. No.: B2438839
CAS No.: 433321-39-2
M. Wt: 342.34
InChI Key: DOIRIOGXWGDPAN-VOTSOKGWSA-N
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Description

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acrylate moiety: This can be achieved through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carboxaldehyde in the presence of a base such as piperidine.

    Esterification: The resulting product is then esterified with furan-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to the corresponding alkane.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkanes.

    Substitution: Compounds with different substituents on the benzene ring.

Scientific Research Applications

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl acetate
  • (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate
  • (E)-4-fluoro-2-(3-(furan-2-yl)acryloyl)phenyl furan-2-carboxylate

Uniqueness

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate is unique due to the presence of both a fluorine atom and a thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRIOGXWGDPAN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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